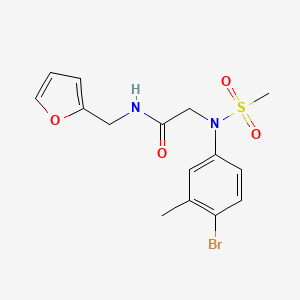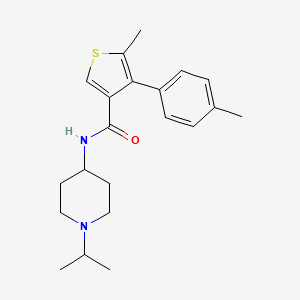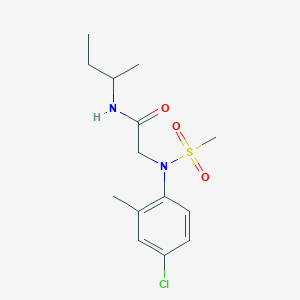![molecular formula C10H18N2O3 B4885480 N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as IVDE, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug delivery system. The compound is a member of the amide family and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, it is believed that the compound forms stable complexes with drugs through hydrogen bonding and electrostatic interactions. These complexes are then transported to the target site, where they are released to exert their therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for drug delivery applications. The compound has been shown to have minimal effects on cell viability and proliferation, and it does not induce significant inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide is its ability to improve the solubility and bioavailability of drugs. This can lead to more effective treatments for diseases. However, this compound has some limitations as well. The synthesis of the compound is complex and time-consuming, and it requires specialized equipment and expertise. Additionally, the stability of this compound complexes can be affected by environmental factors, such as pH and temperature.
Orientations Futures
For N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide research include the development of this compound complexes for the treatment of cancer, the use of this compound in nanocarriers for drug delivery, and the development of this compound-based hydrogels for tissue engineering applications.
Méthodes De Synthèse
The synthesis of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide involves several steps, starting with the reaction of isobutyryl chloride with ethylenediamine to form N-isobutyl ethylenediamine. This intermediate is then reacted with vinyl acetate to produce N-isobutyl-N'-[2-(acetoxy)ethyl]ethanediamide. The final step involves the reaction of N-isobutyl-N'-[2-(acetoxy)ethyl]ethanediamide with sodium hydroxide and acetic acid to form this compound.
Applications De Recherche Scientifique
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential as a drug delivery system. The compound has been shown to form stable complexes with various drugs, including anticancer agents and antibiotics. These complexes have been found to exhibit improved solubility and bioavailability, making them more effective in treating diseases. Additionally, this compound has been used as a crosslinking agent in the preparation of hydrogels for drug delivery applications.
Propriétés
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-4-15-6-5-11-9(13)10(14)12-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVCWWUJRIKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)